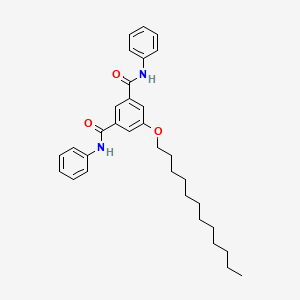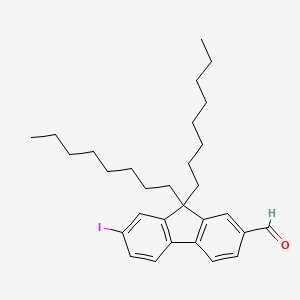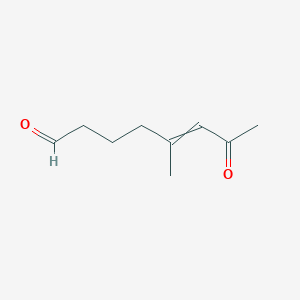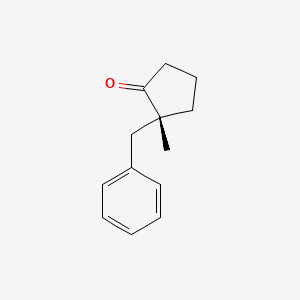![molecular formula C11H16N2O4S B14218981 Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate CAS No. 824936-76-7](/img/structure/B14218981.png)
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate is an organic compound with a complex structure that includes an aminoethyl group, a methanesulfonyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate typically involves multiple steps. One common route includes the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with an appropriate alkyl halide to introduce the aminoethyl group.
Sulfonylation: Finally, the amino group is sulfonylated using methanesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Amino derivatives from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(1-aminoethyl)-2-[(methylsulfonyl)amino]benzoate: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
Ethyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both aminoethyl and methanesulfonyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
824936-76-7 |
|---|---|
Fórmula molecular |
C11H16N2O4S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
methyl 5-(1-aminoethyl)-2-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C11H16N2O4S/c1-7(12)8-4-5-10(13-18(3,15)16)9(6-8)11(14)17-2/h4-7,13H,12H2,1-3H3 |
Clave InChI |
LKCOXGOGPCUZLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)NS(=O)(=O)C)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


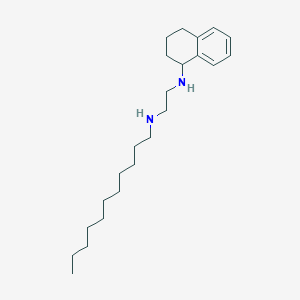
![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)
![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)

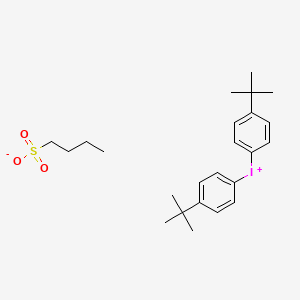
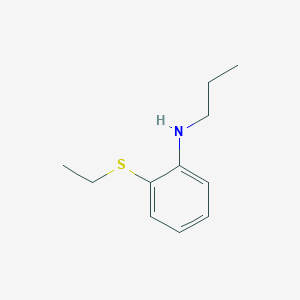
![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
